molecular formula C18H25ClO3 B14674448 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester CAS No. 32780-44-2

3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester

Cat. No.: B14674448
CAS No.: 32780-44-2
M. Wt: 324.8 g/mol
InChI Key: IYJFACHMIKIXDC-UHFFFAOYSA-N
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Description

3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their ability to act as solvents. This particular compound is characterized by the presence of a chlorine atom, a t-butyl group, and a gamma-oxo functional group attached to a benzenebutanoic acid butyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes . The use of flow microreactor systems also enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and solvents due to its ester functional group.

Mechanism of Action

The mechanism of action of 3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, the presence of the chlorine atom and the gamma-oxo group can influence the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-t-butyl-gamma-oxobenzenebutanoic acid butyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the t-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. Additionally, the gamma-oxo group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

32780-44-2

Molecular Formula

C18H25ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

butyl 4-(4-tert-butyl-3-chlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C18H25ClO3/c1-5-6-11-22-17(21)10-9-16(20)13-7-8-14(15(19)12-13)18(2,3)4/h7-8,12H,5-6,9-11H2,1-4H3

InChI Key

IYJFACHMIKIXDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)C(C)(C)C)Cl

Origin of Product

United States

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